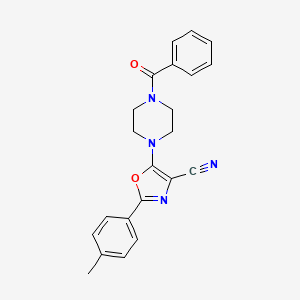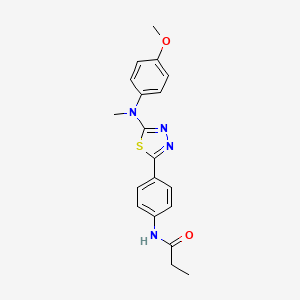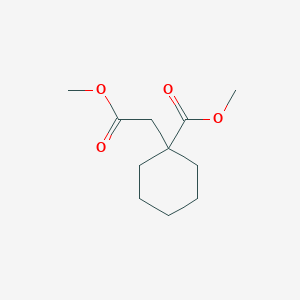
(S)-methyl 2-(4-chloro-2-methylquinolin-3-yl)-2-hydroxyacetate
カタログ番号 B2986725
CAS番号:
1402597-30-1
分子量: 265.69
InChIキー: JCHJRFINNAOOGF-LBPRGKRZSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound is a derivative of quinoline, which is a heterocyclic aromatic organic compound. It’s important to note that the specific compound you’re asking about might have different properties .
Chemical Reactions Analysis
Again, without specific information on the compound, it’s hard to provide a detailed analysis of its chemical reactions. The reactivity of the compound would depend on its specific structure .Physical And Chemical Properties Analysis
Physical and chemical properties such as melting point, boiling point, density, molecular formula, and molecular weight would depend on the specific structure of the compound .科学的研究の応用
Synthesis and Antibacterial Activity
- Antibacterial Properties: Research has demonstrated the synthesis of derivatives from quinoline compounds, which exhibit antibacterial properties against both Gram-positive and Gram-negative bacteria. Such compounds have been synthesized through reactions involving quinolinone or quinoline derivatives, potentially including compounds similar to "(S)-methyl 2-(4-chloro-2-methylquinolin-3-yl)-2-hydroxyacetate" (Asghari, Ramezani, & Mohseni, 2014). These findings suggest that modifications to the quinoline core can lead to variations in antibacterial efficacy.
Material Science and Chemical Synthesis
- Synthesis of Coumarins and Quinolinones: Another application involves the synthesis of coumarins, 4-hydroxycoumarins, and 4-hydroxyquinolinones, which are important in material science for their photophysical properties. Such syntheses have been facilitated by reactions involving halocarboxylic acid esters and tellurium-triggered cyclizations (Dittmer, Li, & Avilov, 2005).
Spectroscopic Characterization and Thermal Studies
- Metal Complexes of 8-Hydroxyquinoline Derivatives: The synthesis and characterization of metal complexes derived from 8-hydroxyquinoline, which may include structures similar to the subject compound, have shown importance in understanding the coordination chemistry and potential applications of these complexes in catalysis and material science (Patel & Patel, 2017).
Advanced Chemical Properties
- Nonlinear Optical Properties: Detailed chemical studies on quinoline derivatives have also explored their electronic structure, electronic absorption spectra, and nonlinear optical (NLO) properties. These properties are crucial for applications in optoelectronics and photonics (Halim & Ibrahim, 2017).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
methyl (2S)-2-(4-chloro-2-methylquinolin-3-yl)-2-hydroxyacetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClNO3/c1-7-10(12(16)13(17)18-2)11(14)8-5-3-4-6-9(8)15-7/h3-6,12,16H,1-2H3/t12-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCHJRFINNAOOGF-LBPRGKRZSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=C1C(C(=O)OC)O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NC2=CC=CC=C2C(=C1[C@@H](C(=O)OC)O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
迅速なお問い合わせ
カテゴリー
最も閲覧された


![({5-[3-(Azepan-1-ylsulfonyl)phenyl]-1,3,4-oxadiazol-2-yl}sulfanyl)acetic acid](/img/structure/B2986644.png)

![N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)acetamide](/img/structure/B2986649.png)
![N-[2-(2,2-Difluoroethyl)-1,3-dihydroisoindol-5-yl]prop-2-enamide](/img/structure/B2986650.png)

![8-Bromo-3-formylimidazo[1,2-a]pyridine-6-carboxylic acid](/img/structure/B2986652.png)

![3-(4-ethoxyphenyl)-1-(4-fluorobenzyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/no-structure.png)

![5-[(4-Nitrobenzyl)oxy]-1,3-benzodioxole](/img/structure/B2986657.png)
![1-Azabicyclo[3.2.1]octan-5-ylmethanesulfonyl chloride hydrochloride](/img/structure/B2986658.png)

![Methyl (E)-4-[(3R,4S)-3-(4-chlorophenyl)-4-(hydroxymethyl)pyrrolidin-1-yl]-4-oxobut-2-enoate](/img/structure/B2986664.png)